molecular formula C9H6Br3N3O2 B1459628 Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1252597-77-5

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1459628
CAS No.: 1252597-77-5
M. Wt: 427.87 g/mol
InChI Key: LUMQKBLOZHEDGT-UHFFFAOYSA-N
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Description

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate: is a nitrogen-containing heterocyclic compound It features a unique structure with three bromine atoms attached to the imidazo[1,2-a]pyrazine core, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives with altered nitrogen oxidation states.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry: Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: The compound’s brominated structure lends itself to applications in material science, where it can be used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyrazine core allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

Comparison: Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity In contrast, similar compounds may have different substituents, leading to variations in their properties and applications

Properties

IUPAC Name

ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3O2/c1-2-17-9(16)5-7(12)15-3-4(10)13-6(11)8(15)14-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMQKBLOZHEDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C(C2=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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